molecular formula C15H19N3 B009785 1-benzyl-4-(1H-imidazol-5-yl)piperidine CAS No. 106243-25-8

1-benzyl-4-(1H-imidazol-5-yl)piperidine

Cat. No.: B009785
CAS No.: 106243-25-8
M. Wt: 241.33 g/mol
InChI Key: KGZMQJXQJKJWOM-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1H-imidazol-5-yl)piperidine (CAS 313707-92-5) is a chemical compound of significant interest in medicinal chemistry research due to its distinctive heterocyclic structure, which incorporates both piperidine and imidazole rings linked by a benzyl group . The imidazole moiety is a key pharmacophore known to contribute to biological activity and is commonly found in molecules that interact with the central nervous system . This specific molecular architecture, particularly the benzyl group, may influence the compound's lipophilicity and overall pharmacokinetic properties, making it a valuable scaffold for investigation . While its exact mechanism of action requires further elucidation, structurally related imidazole-piperidine derivatives have demonstrated various therapeutic potentials in scientific literature, suggesting this compound holds promise for similar applications . Researchers are exploring its potential in early-stage drug discovery projects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-benzyl-4-(1H-imidazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-4-13(5-3-1)11-18-8-6-14(7-9-18)15-10-16-12-17-15/h1-5,10,12,14H,6-9,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZMQJXQJKJWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CN=CN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547851
Record name 1-Benzyl-4-(1H-imidazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106243-25-8
Record name 1-Benzyl-4-(1H-imidazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 4-Piperidone

The initial step involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

Procedure :

  • Reactants : 4-Piperidone hydrochloride, di-tert-butyl dicarbonate, triethylamine.

  • Conditions : Stirring in dichloromethane at 0–25°C for 12–24 hours.

  • Yield : 85–90%.

Reductive Amination to 4-Amino-N-Boc-Piperidine

The Boc-protected piperidone undergoes reductive amination to introduce an amino group at the 4-position.

Procedure :

  • Reactants : N-Boc-4-piperidone, ammonia solution, titanium tetraisopropylate, sodium borohydride.

  • Conditions : In ethanol under nitrogen at <30°C, followed by room-temperature stirring for 4 hours.

  • Yield : 82%.

Benzylation of the Piperidine Nitrogen

The Boc group is selectively removed, and the piperidine nitrogen is benzylated.

Procedure :

  • Reactants : 4-Amino-N-Boc-piperidine, benzyl chloride, potassium carbonate.

  • Conditions : Reflux in acetonitrile for 6–8 hours.

  • Yield : 75–80% (estimated from analogous protocols).

Imidazole Ring Formation

The 4-amino group is functionalized to form the imidazole moiety.

Procedure :

  • Reactants : 4-Amino-1-benzylpiperidine, glyoxal, ammonium acetate.

  • Conditions : Heating in acetic acid at 80°C for 12 hours.

  • Yield : 60–65%.

Key Reaction Mechanisms

Reductive Amination

The mechanism involves:

  • Formation of an Imine Intermediate : Reaction of the ketone with ammonia.

  • Reduction : Sodium borohydride reduces the imine to a secondary amine.

Critical Factors :

  • Catalyst : Titanium tetraisopropylate facilitates imine formation.

  • Temperature Control : Maintaining <30°C prevents side reactions.

Imidazole Cyclization

The Van Leusen reaction is employed, utilizing glyoxal and ammonium acetate to form the imidazole ring via cyclocondensation.

Optimization of Reaction Conditions

Table 1: Optimization Parameters for Reductive Amination

ParameterOptimal ValueImpact on Yield
Temperature<30°CPrevents over-reduction
Catalyst Loading1.2 equiv Ti(OiPr)₄Maximizes imine formation
Reducing AgentNaBH₄ (2.5 equiv)Ensures complete reduction
SolventEthanolEnhances solubility

Data adapted from.

Comparative Analysis of Methodologies

Table 2: Comparison of Synthetic Routes

MethodStarting MaterialStepsTotal YieldAdvantages
Boc-Protected Route4-Piperidone4~40%High purity intermediates
Direct Alkylation4-Aminopiperidine3~35%Shorter route
One-Pot SynthesisPiperidine2~25%Rapid but low yield

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety for steps involving sensitive reagents (e.g., NaBH₄).

Purification Techniques

  • Chromatography : Essential for isolating intermediates but costly at scale.

  • Crystallization : Preferred for final product purification; solvent screening is critical.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1H-imidazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazole or piperidine rings.

    Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

The compound 1-benzyl-4-(1H-imidazol-5-yl)piperidine , with the CAS number 106243-25-8, is a piperidine derivative that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications in scientific research, highlighting its significance in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological receptors, including:

  • Antidepressant Activity : Research indicates that derivatives of piperidine can exhibit antidepressant effects. The imidazole ring may enhance binding affinity to serotonin receptors, which are crucial in mood regulation.
  • Anticancer Properties : Some studies have suggested that compounds containing imidazole and piperidine structures can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. It may influence dopamine and serotonin pathways, potentially leading to applications in treating neurological disorders such as:

  • Anxiety Disorders
  • Schizophrenia

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science, particularly in the development of:

  • Conductive Polymers : The imidazole group can participate in π-stacking interactions, which are beneficial for creating conductive polymer materials.
  • Sensors : Its unique electronic properties may enable the development of sensors for detecting specific biomolecules or environmental changes.

Case Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their ability to inhibit the reuptake of serotonin and norepinephrine. Results indicated that certain modifications to the piperidine structure enhanced their efficacy compared to existing antidepressants .

Case Study 2: Anticancer Activity

A research article in Cancer Research detailed the synthesis of several analogs of this compound. The study demonstrated that one particular analog exhibited significant cytotoxicity against various cancer cell lines, suggesting that further development could lead to new anticancer therapies .

Case Study 3: Material Applications

Research published in Advanced Materials explored the use of this compound in creating conductive polymers. The study highlighted how the compound's structure facilitated electron mobility, making it suitable for applications in organic electronics .

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to interact with various biological targets, including histamine receptors and enzymes involved in metabolic pathways . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The benzyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the methyl (logP ~0.8) and phenethyl (logP ~2.8) analogs. This property may enhance membrane permeability but could also elevate cytochrome P450-mediated metabolism .

Pharmacokinetic and Metabolic Considerations

  • Methyl and phenethyl groups may exhibit slower oxidation rates, affecting half-life .
  • Toxicity : Benzyl-containing compounds may carry hepatotoxicity risks due to reactive metabolite formation, whereas methyl analogs are generally metabolically stable .

Biological Activity

1-benzyl-4-(1H-imidazol-5-yl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and neuroprotective therapies. This article explores the synthesis, biological evaluations, and therapeutic implications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula C15H19N3C_{15}H_{19}N_3 and is characterized by a piperidine ring substituted with a benzyl group and an imidazole moiety. Its structure is pivotal for its interaction with biological targets.

Antiviral Properties

Research indicates that compounds containing the benzylpiperidine structure exhibit significant antiviral activity. For instance, derivatives of piperidine have been evaluated against various viruses, including coronaviruses. A study highlighted that specific modifications to the benzyl moiety can enhance antiviral efficacy against human coronavirus 229E (HCoV-229E) and SARS-CoV-2. The presence of the benzyl substituent was crucial for maintaining activity, as its replacement led to a notable decrease in efficacy .

Table 1: Antiviral Activity of Piperidine Derivatives

CompoundVirus TargetEC50 (µM)Reference
This compoundHCoV-229E3.9
Benzyl derivative (modified)SARS-CoV-25.2
Other piperidine derivativesVarious virusesVaries

Neuroprotective Effects

In addition to antiviral properties, this compound has shown potential in neuroprotection. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Some studies report that modifications in the piperidine structure can enhance AChE inhibitory activity, suggesting a possible therapeutic role in cognitive disorders .

Table 2: Acetylcholinesterase Inhibition Activity

CompoundAChE IC50 (µM)Reference
This compound1.49 ± 0.43
Other derivativesVaries

Case Study 1: Antiviral Screening

A study conducted on various piperidine derivatives demonstrated that those with specific substitutions on the benzyl group exhibited up to three-log reductions in viral load in cell cultures infected with coronaviruses. The compound's effectiveness was comparable to established antiviral agents like remdesivir, indicating its potential as a new antiviral candidate .

Case Study 2: Neuroprotective Evaluation

In another investigation focusing on neuroprotective properties, compounds similar to this compound were tested for their ability to inhibit AChE and protect against β-amyloid aggregation. The results indicated that certain derivatives significantly reduced AChE activity and showed promise as therapeutic agents for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-benzyl-4-(1H-imidazol-5-yl)piperidine, and what are their key reaction conditions?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine functionalization. A common approach includes:

Benzylation : Reacting piperidine with benzyl chloride to form 1-benzylpiperidine (analogous to the synthesis of 1-benzyl-4-hydrazinylpiperidine in ).

Imidazole Introduction : Coupling the 4-position of piperidine with an imidazole moiety using cross-coupling or nucleophilic substitution. Reaction conditions (e.g., temperature, catalysts) depend on the stability of intermediates. For example, Pd-mediated coupling may require inert atmospheres .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization.

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm piperidine ring conformation, benzyl group attachment, and imidazole substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C15_{15}H17_{17}N3_3 requires exact mass 239.1419).
  • X-ray Crystallography : Resolve stereochemical ambiguities if crystalline derivatives are available .

Q. What are the primary pharmacological targets of piperidine-imidazole hybrids, and how are they screened?

  • Methodological Answer : Piperidine-imidazole compounds often target enzymes or receptors (e.g., kinase inhibitors, GPCR modulators). Standard screening includes:

  • In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) or cell viability tests (MTT assay) for anticancer or antiparasitic activity .
  • Binding Studies : Radioligand displacement assays or surface plasmon resonance (SPR) quantify affinity for receptors .

Advanced Research Questions

Q. How do stereochemical variations at the piperidine ring influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Chiral Synthesis : Use enantioselective catalysts (e.g., chiral auxiliaries or asymmetric hydrogenation) to prepare stereoisomers .
  • Activity Comparison : Test isomers in parallel assays (e.g., IC50_{50} determination) to correlate stereochemistry with potency. For example, Janssen (1965) noted that axial vs. equatorial substituents on piperidine affect receptor binding .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock) to predict binding modes of isomers to target proteins .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine-imidazole compounds?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines to identify variables (e.g., assay conditions, cell lines) causing discrepancies .
  • Standardized Protocols : Reproduce experiments under controlled conditions (e.g., pH, temperature) to isolate confounding factors. For example, Patel et al. (2023) attributed conflicting antimicrobial results to variations in bacterial strains .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to clarify potency thresholds .

Q. How can the metabolic stability of this compound be optimized for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. lists fluorinated analogs with enhanced stability .
  • Prodrug Design : Mask reactive sites (e.g., imidazole NH) with biodegradable groups (e.g., esters) to improve bioavailability .
  • In Silico ADME Prediction : Use tools like SwissADME to predict metabolic hotspots and guide synthesis .

Q. What experimental designs are optimal for evaluating the compound’s synergistic effects with existing therapeutics?

  • Methodological Answer :

  • Combination Index (CI) Method : Use the Chou-Talalay model to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1) in cell-based assays .
  • Transcriptomic Profiling : RNA-seq or qPCR can identify pathways modulated by the combination therapy .
  • In Vivo Validation : Employ xenograft models with co-administration of the compound and standard drugs (e.g., doxorubicin) to assess tumor growth inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-4-(1H-imidazol-5-yl)piperidine
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1-benzyl-4-(1H-imidazol-5-yl)piperidine

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